(Heptadecafluorooctyl)phosphonic acid

Organic photovoltaics Self-assembled monolayer Buffer layer stability

(Heptadecafluorooctyl)phosphonic acid (synonyms: perfluorooctylphosphonic acid, PFOPA, C8-PFPA) is a fully fluorinated C8 alkylphosphonic acid (C₈H₂F₁₇O₃P) with a molecular weight of 500.05 g/mol and a predicted pKa of 0.78 ± 0.10. The perfluoroalkyl tail imparts extreme hydrophobicity and chemical inertness, while the phosphonic acid headgroup enables formation of robust self-assembled monolayers (SAMs) on metal oxide surfaces including ITO, Al₂O₃, TiO₂, ZnO, and stainless steel.

Molecular Formula C8H2F17O3P
Molecular Weight 500.05 g/mol
CAS No. 40143-78-0
Cat. No. B8270186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Heptadecafluorooctyl)phosphonic acid
CAS40143-78-0
Molecular FormulaC8H2F17O3P
Molecular Weight500.05 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H2F17O3P/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28)
InChIKeyCPRNWMZKNOIIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Heptadecafluorooctyl)phosphonic Acid (CAS 40143-78-0): Core Physicochemical and Functional Profile for Scientific Procurement


(Heptadecafluorooctyl)phosphonic acid (synonyms: perfluorooctylphosphonic acid, PFOPA, C8-PFPA) is a fully fluorinated C8 alkylphosphonic acid (C₈H₂F₁₇O₃P) with a molecular weight of 500.05 g/mol and a predicted pKa of 0.78 ± 0.10 . The perfluoroalkyl tail imparts extreme hydrophobicity and chemical inertness, while the phosphonic acid headgroup enables formation of robust self-assembled monolayers (SAMs) on metal oxide surfaces including ITO, Al₂O₃, TiO₂, ZnO, and stainless steel [1]. This compound serves as an interfacial modifier in organic electronics, a surface-functionalization agent for nanomaterials, and an analytical reference standard for environmental PFAS monitoring [2].

Why Alkylphosphonic Acid Analogs Cannot Substitute (Heptadecafluorooctyl)phosphonic Acid in Performance-Critical Applications


The perfluorooctyl chain in (heptadecafluorooctyl)phosphonic acid confers a unique combination of extreme hydrophobicity, oxidative resistance, and strong electron-withdrawing character that hydrocarbon analogs (e.g., n-octylphosphonic acid, octadecylphosphonic acid) lack [1]. In organic electronics, this electron-withdrawing effect directly translates into higher and more stable ITO work functions [2]. In photovoltaic buffer layers, the fluorinated chain resists moisture-induced hydrolysis far better than aliphatic chains, directly impacting device lifetime [3]. Additionally, in biological and environmental contexts, the perfluorinated chain drives differential protein binding affinity and toxicological profiles compared to non-fluorinated or shorter-chain perfluorinated analogs [4][5]. These performance gaps mean that procurement decisions based solely on phosphonic acid headgroup chemistry, without accounting for the perfluoroalkyl tail length, will yield suboptimal or misleading results in electronic, surface-engineering, and bioanalytical applications.

Quantitative Differentiation Evidence for (Heptadecafluorooctyl)phosphonic Acid Versus Closest Analogs


OPV Device Lifetime: PFOPA SAMs Resist Moisture-Induced Degradation Significantly Better Than n-Octylphosphonic Acid (C8PA)

In head-to-head testing within C60-based organic photovoltaic devices, the PFOPA-based SAM anode buffer layer demonstrated significantly reduced power conversion efficiency degradation upon air exposure compared to its direct aliphatic analog, n-octylphosphonic acid (C8PA). The degradation was attributed to moisture diffusion from the Al top electrode and hydrolysis of the SAM; PFOPA's perfluorinated chain provides superior resistance to this hydrolysis [1].

Organic photovoltaics Self-assembled monolayer Buffer layer stability

ITO Work Function Stability: FOPA Modification Maintains Elevated Work Function for 264 Hours vs. Immediate Decay with Oxygen Plasma

Sharma et al. demonstrated that modifying ITO substrates with FOPA (1H,1H,2H,2H-perfluorooctylphosphonic acid) increases the surface work function to levels comparable with oxygen plasma treatment. However, while the oxygen-plasma-induced work function decays immediately, the FOPA-modified ITO maintains the elevated work function for at least 264 hours without degradation [1]. This demonstrates that FOPA provides a chemically stable surface dipole that oxygen plasma cannot sustain.

ITO electrode Work function Organic electronics SAM stability

Surface Energy: Perfluorinated Phosphonic Acid SAMs Achieve ~11 mN/m vs. ~20–21 mN/m for Alkyl Analogs on Aluminum

Although direct surface-energy data for PFOPA on Al are not available, the closest perfluorinated analog PFDP (perfluorodecylphosphonic acid, C10) yields a surface energy of ~11 mN/m on Al/Si, approximately half the values of hydrocarbon phosphonic acid SAMs—decylphosphonic acid (DP, ~21 mN/m) and octadecylphosphonic acid (ODP, ~20 mN/m) [1]. PFOPA (C8 perfluorinated) is expected to exhibit comparably low surface energy. Water contact angles exceed 130° for PFDP vs. >125° for DP and ODP [2].

Surface energy Hydrophobicity SAM Tribology

Ecotoxicological Profile: C8-PFPA Does Not Induce ROS or Lipid Peroxidation in Algae, Unlike C10-PFPA at Equivalent Concentrations

In a direct comparative toxicological study using the green alga Chlamydomonas reinhardtii, perfluorooctylphosphonic acid (C8-PFPA) at 125 and 250 μg/L did not induce any increase in reactive oxygen species (ROS) or lipid peroxidation, in contrast to perfluorodecylphosphonic acid (C10-PFPA), which increased ROS by 36% and 25.6% and lipid peroxidation by 35.5% and 35.7% at these same concentrations, respectively [1]. This demonstrates a sharp chain-length-dependent toxicity threshold within the perfluoroalkyl phosphonic acid class.

Aquatic toxicology Reactive oxygen species PFAS Risk assessment

Protein Binding Affinity: PFOPA Binds Tight Junction Proteins Significantly More Strongly Than Other PFAS Analytes

In a molecular docking study evaluating 17 PFAS compounds against 12 representative human tight junction proteins, (heptadecafluorooctyl)phosphonic acid (PFOPA) exhibited significantly stronger binding affinity compared to all other analytes tested (p < 0.05), suggesting a heightened potential for dermal absorption via paracellular transport [1]. This finding is critical for toxicological screening and consumer product safety evaluation of this emerging PFAS alternative.

PFAS alternative Protein binding Dermal absorption Molecular docking

Recommended Application Scenarios for (Heptadecafluorooctyl)phosphonic Acid Based on Quantitative Evidence


Interface Engineering in Organic Photovoltaics (OPVs) and OLEDs Requiring Ambient-Stable Work Function Tuning

PFOPA is the phosphonic acid of choice for modifying ITO anodes in OPVs and OLEDs when long-term work function stability is critical. As demonstrated by Angel et al. (2014), PFOPA SAMs significantly outperform n-octylphosphonic acid (C8PA) in resisting moisture-induced degradation of OPV efficiency [1]. Furthermore, the FOPA-modified ITO work function remains stable for 264+ hours, whereas oxygen plasma treatment decays immediately . This makes PFOPA essential for devices intended for ambient operation or extended shelf-life testing.

Ultra-Low Surface Energy Coatings for MEMS/NEMS Anti-Stiction and Tribological Applications

For micro- and nanoelectromechanical systems requiring minimal adhesion and friction, PFOPA-based SAMs deliver surface energies around 11 mN/m—approximately half those of hydrocarbon phosphonic acid analogs (~20–21 mN/m) [2][3]. The related PFDP SAMs provide the lowest adhesion and coefficient of friction values on aluminum surfaces compared to bare Al, DP, and ODP SAMs. PFOPA is expected to yield comparable tribological benefits, making it a strong candidate for anti-stiction coatings in MEMS fabrication.

Environmental PFAS Monitoring and Aquatic Toxicology Studies Requiring a Lower-Toxicity Perfluoroalkyl Phosphonic Acid Reference

In ecotoxicological assessments, C8-PFPA (PFOPA) serves as a critical reference compound because it exhibits negligible ROS induction and lipid peroxidation in algae at concentrations up to 250 μg/L, unlike its longer-chain analog C10-PFPA, which induces up to 36% ROS increase and 35.7% lipid peroxidation at the same exposure levels [4]. For laboratories developing PFAS analytical methods or conducting aquatic toxicity screening, C8-PFPA provides a baseline perfluoroalkyl phosphonic acid without the confounding oxidative stress effects of C10-PFPA.

Dermal Absorption and Consumer Product Safety Screening of Emerging PFAS Alternatives

PFOPA's uniquely strong binding affinity to human tight junction proteins—significantly exceeding that of 16 other PFAS analytes including legacy compounds such as PFOA and PFOS [5]—makes it a priority analyte for in vitro dermal absorption studies. Risk assessment programs evaluating PFAS exposure from consumer products (e.g., stationery, textiles) should include PFOPA as a sentinel compound due to its potential for enhanced paracellular transport across skin barriers.

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